

Chemical structure and purity analysis of 8-Hydroxy Amoxapine-d8

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Compound of Interest

Compound Name: 8-Hydroxy Amoxapine-d8

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An In-depth Technical Guide to the Chemical Structure and Purity Analysis of 8-Hydroxy Amoxapine-d8

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **8-Hydroxy Amoxapine-d8**, a deuterium-labeled internal standard essential for the accurate quantification of 8-Hydroxy Amoxapine in biological matrices. 8-Hydroxy Amoxapine is a primary active metabolite of the antidepressant drug Amoxapine, contributing significantly to its overall pharmacological effect. [1] The use of a stable, isotopically labeled internal standard like **8-Hydroxy Amoxapine-d8** is critical for correcting variations in sample processing and instrument response in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[2][3]

Chemical Structure and Properties

8-Hydroxy Amoxapine-d8 is structurally identical to 8-Hydroxy Amoxapine, except that eight hydrogen atoms on the piperazine ring have been replaced with deuterium atoms.[4] This substitution provides a distinct mass difference for mass spectrometric detection without significantly altering the compound's chemical or chromatographic properties.[3]

Key Chemical Identifiers

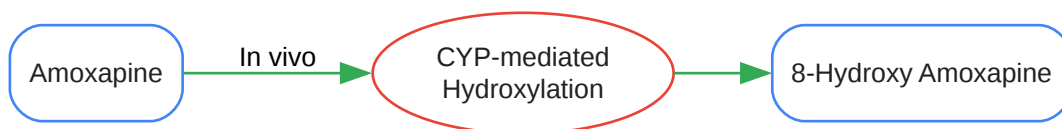
Property	Value
IUPAC Name	2-Chloro-11-(1-piperazinyl-d8)-dibenz[b,f][5][6]oxazepin-8-ol[4]
CAS Number	1189505-24-5[4]
Molecular Formula	C ₁₇ H ₈ D ₈ ClN ₃ O ₂ [4]
Molecular Weight	337.83 g/mol [4]

| Parent Compound | 8-Hydroxy Amoxapine (CAS: 61443-78-5)[7][8] |

Caption: Chemical structure of **8-Hydroxy Amoxapine-d8**.

Metabolic Pathway of Parent Compound

8-Hydroxy Amoxapine is formed in vivo through the metabolic hydroxylation of Amoxapine. Understanding this pathway is crucial for pharmacokinetic and drug metabolism studies where the deuterated standard is employed.



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Caption: Metabolic conversion of Amoxapine to 8-Hydroxy Amoxapine.

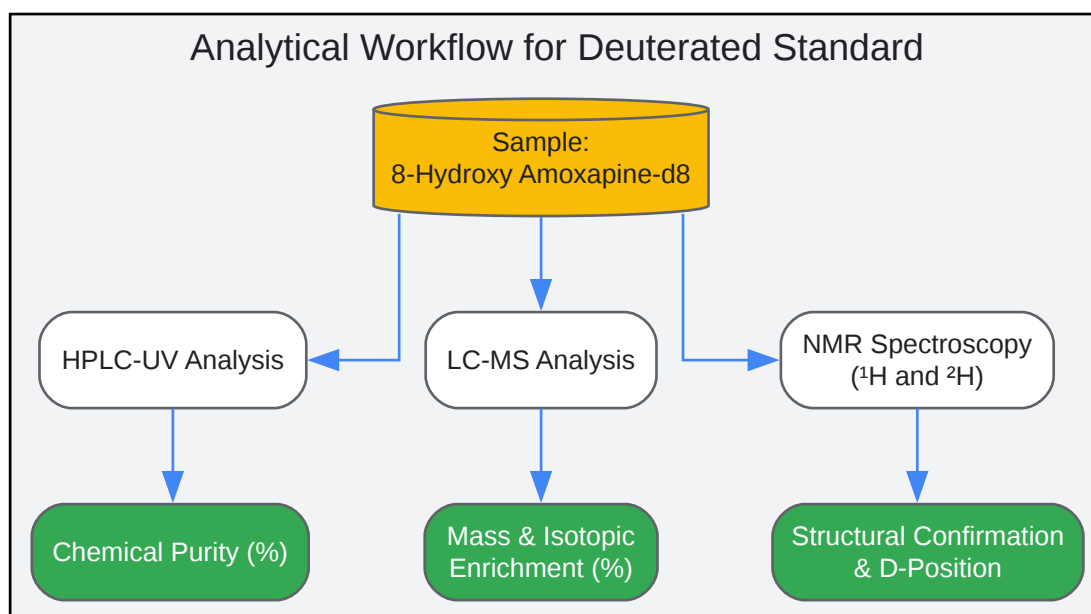
Purity and Identity Analysis

Ensuring the chemical and isotopic purity of a deuterated standard is paramount for its use in quantitative bioanalysis. A multi-technique approach is required for comprehensive characterization.[9]

Analytical Workflow

The typical workflow for the complete characterization of a deuterated standard involves chromatographic separation for chemical purity assessment, followed by mass spectrometry

and NMR for identity, isotopic enrichment, and structural confirmation.



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Caption: General workflow for purity and identity analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the chemical purity of the standard by separating it from any non-labeled precursors, synthetic intermediates, or degradation products.[5][10][11]

Protocol for Chemical Purity Assessment:

- Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient mixture of Acetonitrile and 10 mM Ammonium Acetate buffer.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.[\[12\]](#)
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the standard in methanol to a final concentration of 1 mg/mL.
- Quantification: Purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Table 1: Representative HPLC Purity Data

Peak	Retention Time (min)	Area (%)	Identity
1	4.2	0.08	Impurity/Degradant
2	7.5	99.85	8-Hydroxy Amoxapine-d8

| 3 | 9.1 | 0.07 | Impurity |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the deuterated compound and, crucially, to determine its isotopic purity (or deuterium enrichment).

Protocol for Identity and Isotopic Purity:

- Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- LC Conditions: Utilize the same HPLC conditions as described in section 3.1 to ensure chromatographic compatibility.

- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- MS Analysis: Perform a full scan analysis over a mass range of m/z 100-500.
- Data Analysis:
 - Confirm the presence of the protonated molecular ion $[M+H]^+$.
 - Determine isotopic enrichment by comparing the ion intensity of the fully deuterated species (d8) to the intensities of partially deuterated (d1-d7) and unlabeled (d0) species. High isotopic purity (typically >98%) is desired.[\[3\]](#)

Table 2: Representative Mass Spectrometry Data

Parameter	Expected Value	Observed Value
Molecular Ion $[M+H]^+$	m/z 338.18	m/z 338.19
Unlabeled $[M+H]^+$ (d0)	m/z 330.12	< 0.1%

| Isotopic Enrichment (d8) | > 98% | 99.2% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation and verifies the specific locations of the deuterium atoms. A combination of proton (1H) and deuterium (2H) NMR is employed.[\[6\]](#)
[\[13\]](#)

Protocol for Structural Confirmation:

- Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve approximately 5-10 mg of the substance in a suitable deuterated solvent, such as DMSO- d_6 .[\[14\]](#)
- 1H NMR Analysis: Acquire a standard proton NMR spectrum. The signals corresponding to the piperazine ring protons should be significantly diminished or absent, confirming successful deuteration at these positions.

- ^2H NMR Analysis: Acquire a deuterium NMR spectrum. This spectrum will show signals corresponding to the deuterium atoms on the piperazine ring, providing direct evidence of their presence and location.^{[6][13]}

Table 3: Representative NMR Spectroscopy Data Summary

Nucleus	Region	Expected Observation	Result
^1H NMR	~2.5-3.5 ppm (Piperazine)	Signal intensity reduced by >98%	Confirmed
^1H NMR	~6.8-7.5 ppm (Aromatic)	Intact aromatic proton signals	Confirmed

| ^2H NMR | ~2.5-3.5 ppm (Piperazine) | Strong signals corresponding to D on piperazine | Confirmed |

Conclusion

The comprehensive analysis of **8-Hydroxy Amoxapine-d8** using orthogonal techniques—HPLC for chemical purity, LC-MS for identity and isotopic enrichment, and NMR for structural confirmation—is essential to qualify it as a reliable internal standard. This rigorous characterization ensures the accuracy and reproducibility of pharmacokinetic and other quantitative studies involving the critical metabolite, 8-Hydroxy Amoxapine.

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